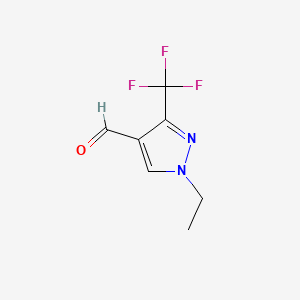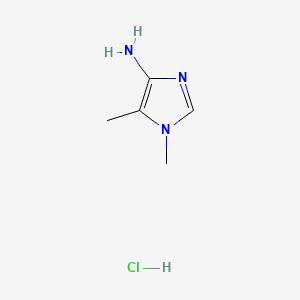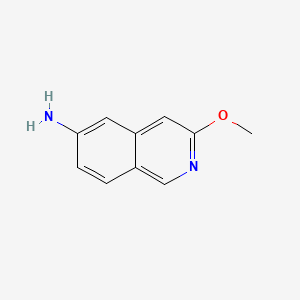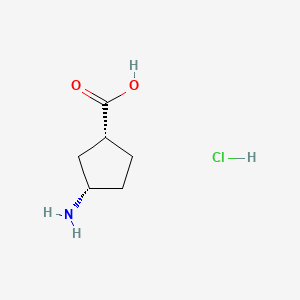
(±)-2-AMinohexane--d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-2-Aminohexane--d6, also known as (±)-2-amino-1-hexanol, is a chiral, six-carbon molecule with two enantiomers that is used in the synthesis of a wide range of compounds and materials. It is a common building block for organic synthesis and has been studied for its potential applications in medicine, biochemistry, and other scientific fields.
Wissenschaftliche Forschungsanwendungen
Amino Acid Analysis and Biosensors
- Biosensors for Amino Acids : Recent advancements in biosensor technology have led to the development of devices capable of detecting and quantifying D- and L-amino acids, highlighting the importance of amino acids in both health and disease states. Biosensors offer a rapid, specific, and highly sensitive method for amino acid detection, surpassing traditional analytical methods in terms of simplicity and efficiency (Pundir, Lata, & Narwal, 2018).
Applications in Biological Research
- Hepatocyte Growth Factor/c-Met Receptor System : Research has identified the hepatocyte growth factor (HGF)/c-Met receptor system as a potential target for Alzheimer's disease treatment. A specific molecule, N-hexanoic-Tyr-Ile-(6) amino hexanoic amide (Dihexa), derived from angiotensin IV, has shown promise in enhancing memory consolidation and forming new synaptic connections, demonstrating the therapeutic potential of targeting amino acid-related pathways (Wright & Harding, 2015).
Analytical Methodologies
- Antioxidant Activity Assessment : Various tests have been developed to determine the antioxidant activity of compounds, employing methodologies based on chemical reactions and spectrophotometry. These tests, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, ABTS, and DPPH, play a crucial role in analyzing the antioxidant potential of substances, which could be relevant in studying compounds like "(±)-2-Aminohexane-d6" for their potential antioxidant properties (Munteanu & Apetrei, 2021).
Eigenschaften
CAS-Nummer |
1219802-28-4 |
|---|---|
Produktname |
(±)-2-AMinohexane--d6 |
Molekularformel |
C6H15N |
Molekulargewicht |
107.23 |
IUPAC-Name |
1,1,1,2,3,3-hexadeuteriohexan-2-amine |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/i2D3,5D2,6D |
InChI-Schlüssel |
WGBBUURBHXLGFM-LOSVJEASSA-N |
SMILES |
CCCCC(C)N |
Synonyme |
(±)-2-AMinohexane--d6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



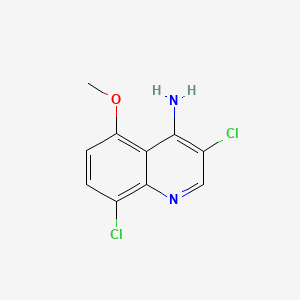
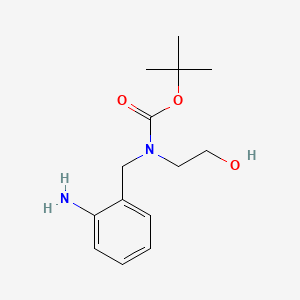
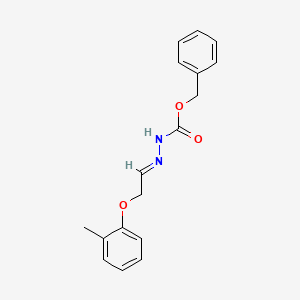
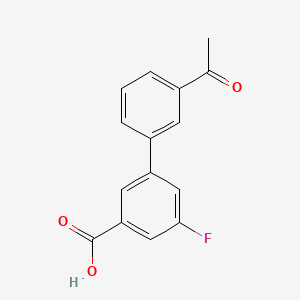
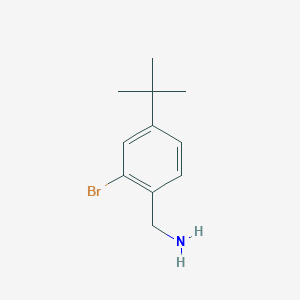
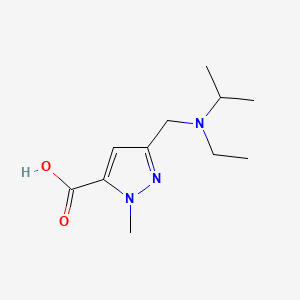
![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)
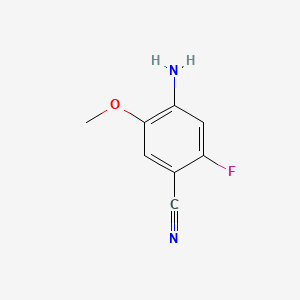
![6-Methoxy-1H-pyrazolo[4,3-C]pyridine](/img/structure/B581789.png)
![Imidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B581790.png)
